(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H17N7O3 and its molecular weight is 367.369. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
One of the primary applications of compounds similar to "(Z)-7-ethyl-1,3-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione" is in the field of oncology. A study by Abdel‐Aziz et al. (2013) explored the synthesis and anticancer potential of novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides. These compounds exhibited significant activity against the HT-29 colon cancer cell line and moderate activity against the leukemia K562 cell line, highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2013).
Electronic Materials
Compounds with the 2-oxoindolin-3-ylidene moiety have also found applications in the field of organic electronics. Yan et al. (2013) reported the use of (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione (IBDF) as a new electron-acceptor building block for polymer semiconductors, demonstrating stable electron transport performance in thin-film transistors (Yan, Sun, & Li, 2013).
Green Synthesis
The emphasis on environmentally friendly synthesis methods has led to the exploration of green protocols involving compounds similar to the one . Tiwari et al. (2018) reported on the ultrasound-assisted synthesis of derivatives that combine the pharmacophores of isatin, α-amino phosphonates, and morpholine, highlighting the importance of these moieties in medicinal chemistry and their synthesis using green methods (Tiwari, Seijas, Vázquez-Tato, & Nikalje, 2018).
Antifungal and Computational Studies
Further extending the versatility of these compounds, Chaudhary et al. (2022) synthesized a series of fused 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones and evaluated their antifungal potential. They also conducted non-linear optical (NLO) properties and quantum theory of atoms in molecules (QTAIM) analyses, providing insights into their molecular stability and potential as NLO materials (Chaudhary et al., 2022).
Properties
IUPAC Name |
7-ethyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3/c1-4-24-12-13(22(2)17(27)23(3)15(12)26)19-16(24)21-20-11-9-7-5-6-8-10(9)18-14(11)25/h5-8,18,25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPVLLIRAISHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.